Didecyldimethylammonium bromide

Catalog No.
S560093
CAS No.
2390-68-3
M.F
C22H48N.Br
C22H48BrN
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didecyldimethylammonium bromide

CAS Number

2390-68-3

Product Name

Didecyldimethylammonium bromide

IUPAC Name

didecyl(dimethyl)azanium bromide

Molecular Formula

C22H48N.Br
C22H48BrN

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H48N.BrH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

UMGXUWVIJIQANV-UHFFFAOYSA-M

SMILES

Array

Synonyms

Bardac 22, deciquam 222, didecyldimethylammonium, didecyldimethylammonium bromide, didecyldimethylammonium chloride

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-]

The exact mass of the compound Didecyldimethylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Didecyldimethylammonium bromide (DDAB) is a double-chain quaternary ammonium compound functioning as a versatile cationic surfactant, phase-transfer catalyst, and structure-directing agent. Unlike single-chain analogs, its dual C10 alkyl chains impart a highly favorable critical packing parameter that drives the spontaneous formation of vesicles and microemulsions in aqueous environments, while simultaneously granting exceptional solubility in non-polar organic solvents [1]. In industrial and laboratory procurement, DDAB is primarily sourced for its dual-phase processability, serving as a critical capping agent for anisotropic nanoparticle synthesis, a component in room-temperature lipoplex formulations, and a potent phase-transfer catalyst. Its specific bromide counterion and intermediate chain length provide a distinct thermodynamic profile that balances organic solubility with aqueous vesicle fluidity [2].

Substituting DDAB with closely related quaternary ammonium compounds fundamentally alters phase behavior and processability. Replacing it with single-chain analogs like Cetyltrimethylammonium bromide (CTAB) shifts the critical packing parameter, resulting in micelle formation rather than bilayer vesicles, and drastically reduces solubility in organic solvents, complicating phase-transfer workflows [1]. Conversely, substituting with longer double-chain analogs like Dioctadecyldimethylammonium bromide (DODAB) introduces a high gel-to-liquid crystalline phase transition temperature (~47°C), necessitating energy-intensive heating and extrusion steps to achieve fluid vesicles [2]. Furthermore, swapping the bromide counterion for chloride (as in DDAC) weakens counterion-headgroup binding, which increases interfacial curvature and alters the stable boundaries of microemulsions and biocidal formulations [3].

Room-Temperature Vesicle Fluidity and Processability

The chain length of double-chain QACs strictly dictates their thermal processing requirements. DDAB (di-C10) possesses a Critical Vesicle Concentration (CVC) of approximately 1.325 mM and forms highly fluid, liquid-disordered phase vesicles at room temperature [1]. In contrast, the slightly longer di-C12 analog exhibits a CVC of ~0.165 mM, while the C18 analog (DODAB) has a gel-to-liquid phase transition temperature of ~47°C[2]. Because DDAB vesicles remain fluid at standard ambient temperatures, they do not require the >50°C heating and high-pressure extrusion steps mandatory for DODAB processing.

Evidence DimensionThermal processing requirements and CVC
Target Compound DataDDAB: CVC ~1.325 mM; forms fluid vesicles at 20-25°C
Comparator Or Baselinedi-C12 analog (CVC ~0.165 mM); DODAB (Tm ~47°C)
Quantified DifferenceDDAB exhibits an 8-fold higher CVC than its C12 analog and bypasses the 47°C thermal barrier required to fluidize DODAB bilayers.
ConditionsAqueous vesicle self-assembly and phase transition monitoring at standard pressure.

Allows formulators to create stable, fluid liposomes and lipoplexes at room temperature, protecting temperature-sensitive biologics and reducing manufacturing energy costs.

Organic Phase Transfer Efficiency for Nanoparticle Synthesis

In metallic nanoparticle synthesis, the choice of capping agent dictates organic solubility and facet stabilization. DDAB's double-chain architecture makes it highly soluble in organic solvents (e.g., chloroform, toluene) and allows it to stabilize {111} facets, driving the formation of specific anisotropic shapes like copper nanorods [1]. When compared to the single-chain industry standard, CTAB, DDAB enables direct aqueous-to-organic phase transfer. Transferring nanoparticles larger than 15 nm with CTAB generally fails without complex, time-consuming prestabilization steps using short PEG chains [2].

Evidence DimensionPhase transfer capability for >15 nm nanoparticles
Target Compound DataDDAB: Enables direct phase transfer into organic solvents
Comparator Or BaselineCTAB: Fails to transfer >15 nm bare nanoparticles without PEG prestabilization
Quantified DifferenceDDAB eliminates the multi-step polymer prestabilization requirement for organic phase transfer of large metallic nanoparticles.
ConditionsAqueous-to-chloroform phase transfer of >15 nm metallic cores under vigorous stirring.

Significantly reduces downstream processing time, reagent complexity, and solvent limitations in the industrial scale-up of organic-dispersed metallic nanoparticles.

Counterion-Driven Curvature and Aggregation Control

The choice of halide counterion in quaternary ammonium surfactants strictly governs micellar curvature and aggregation behavior. In DDAB, the bromide counterion associates much more strongly with the cationic headgroup than the chloride counterion found in DDAC. This stronger binding effectively shields electrostatic repulsion between headgroups, lowering the interfacial curvature and increasing the aggregation number [1]. Consequently, DDAB favors the formation of stable, low-curvature structures like vesicles and dense microemulsions at lower concentrations compared to its chloride counterpart.

Evidence DimensionCounterion binding affinity and interfacial curvature
Target Compound DataDDAB (Bromide): Strong headgroup binding, low curvature, higher aggregation number
Comparator Or BaselineDDAC (Chloride): Weaker headgroup binding, higher curvature
Quantified DifferenceBromide substitution fundamentally alters the critical packing parameter, shifting phase boundaries toward stable vesicles rather than simple high-curvature micelles.
ConditionsAqueous surfactant aggregation and mixed-micelle phase boundary mapping.

Provides formulators with a precise chemical lever to tune microemulsion stability, droplet size, and phase behavior without altering the core didecyl lipid structure.

Organic-Phase Nanoparticle Synthesis and Shape Control

Because of its double-chain structure and high solubility in non-polar solvents, DDAB is the preferred capping agent for synthesizing anisotropic metallic nanoparticles (e.g., nanorods, nanowires) directly in organic phases or for rapidly transferring aqueous nanoparticles into solvents like chloroform or toluene. It bypasses the complex polymer-prestabilization steps required when using single-chain alternatives like CTAB [1].

Room-Temperature Liposome and Lipoplex Formulation

DDAB is highly suited for formulating cationic liposomes and nucleic acid lipoplexes where thermal degradation of payloads is a concern. Its low phase transition temperature allows it to form fluid, liquid-disordered vesicles at room temperature, eliminating the need for the >50°C heating and extrusion protocols required by longer-chain analogs like DODAB [2].

Tunable Microemulsions and Phase-Transfer Catalysis

In complex chemical synthesis and formulation, DDAB acts as a highly efficient phase-transfer catalyst and microemulsion stabilizer. The strong binding affinity of its bromide counterion lowers interfacial curvature compared to chloride salts (DDAC), allowing formulators to stabilize dense, low-curvature microemulsions that facilitate reactions between water-soluble and oil-soluble reactants [3].

Hydrogen Bond Acceptor Count

1

Exact Mass

405.29701 Da

Monoisotopic Mass

405.29701 Da

Heavy Atom Count

24

UNII

72L098XL5Y

Related CAS

20256-56-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2390-68-3

Wikipedia

Didecyldimonium bromide

Dates

Last modified: 08-15-2023

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